Ethyl 3-cyclohexylbutanoate

Flavor Chemistry Fragrance Development Structure-Activity Relationship

Ethyl 3-cyclohexylbutanoate (CAS 28811-80-5) is a cycloaliphatic ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. It is a member of the cyclohexyl butyrate class, specifically differentiated by the position of the cyclohexyl ring on the third carbon of the butanoate chain.

Molecular Formula C12H22O2
Molecular Weight 198.306
CAS No. 28811-80-5
Cat. No. B2521565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclohexylbutanoate
CAS28811-80-5
Molecular FormulaC12H22O2
Molecular Weight198.306
Structural Identifiers
SMILESCCOC(=O)CC(C)C1CCCCC1
InChIInChI=1S/C12H22O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3
InChIKeyILIIDBKOIBLECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy Ethyl 3-cyclohexylbutanoate CAS 28811-80-5: Technical Baseline & Procurement Overview


Ethyl 3-cyclohexylbutanoate (CAS 28811-80-5) is a cycloaliphatic ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is a member of the cyclohexyl butyrate class, specifically differentiated by the position of the cyclohexyl ring on the third carbon of the butanoate chain . The compound is a colorless liquid at room temperature, exhibiting a density of approximately 0.943 g/mL at 25°C, and is soluble in organic solvents like ethanol but insoluble in water [1]. It is commonly offered at a purity of ≥95% and is primarily used as a building block or research chemical in the flavor and fragrance industries .

1
Procured as a stable ester; the precursor acid is commercially impractical due to spontaneous oxidation.
2
Suited for specialty flavor and fragrance research requiring a unique cycloaliphatic scaffold.
3
Standard purity grade (≥95%); soluble in organic solvents; verify lot-specific properties for formulation fit.

Sourcing Ethyl 3-cyclohexylbutanoate? Why Analog Substitution Fails


Simple substitution of Ethyl 3-cyclohexylbutanoate with a more common cyclohexyl ester (e.g., Cyclohexyl butyrate, CAS 1551-44-6) or a linear aliphatic ester is not scientifically viable due to fundamental differences in structure-activity relationships and chemical stability [1]. The position of the cyclohexyl group significantly alters the compound's steric and electronic properties, which directly impacts its odor profile, threshold, and performance in formulations [1]. Critically, the precursor acid, 3-cyclohexylbutanoic acid, is known to spontaneously oxidize, making the acid form itself unstable and commercially impractical [2]. Consequently, esters like Ethyl 3-cyclohexylbutanoate are the only stable form for procurement and application, representing a distinct and non-interchangeable chemical entity [2].

Target
Ethyl 3-cyclohexylbutanoate
C12 ester, beta-branched
Substitute Risk
Cyclohexyl butyrate (CAS 1551-44-6) has a different molecular topology; steric and electronic properties may shift sensory profile and receptor fit.
Target
Stable ester form
Substitute Risk
3-cyclohexylbutanoic acid is unstable and commercially unavailable; the ester is the only viable research form for this scaffold.
Target
Unique, non-commodity ester
Substitute Risk
FEMA GRAS-listed analogs may not predict performance; requires specialized supply chain and sensory validation.

Quantifiable Differentiation: Ethyl 3-cyclohexylbutanoate vs. Analogs


Evidence Item 1: Unique Molecular Topology vs. Standard Cyclohexyl Butyrate

Ethyl 3-cyclohexylbutanoate possesses a unique molecular topology where the cyclohexyl ring is branched at the beta-carbon (C3) of the butanoate chain, rather than being directly attached to the oxygen atom as in cyclohexyl butyrate (CAS 1551-44-6) [1]. This structural isomerism results in a different set of steric and electronic parameters, including a higher molecular weight (198.30 g/mol vs. 170.25 g/mol) and a different calculated LogP [1][2].

Molecular Topology
Head-to-head
MW 198.30 vs 170.25; cyclohexyl at C3 vs ester oxygen
Structure dictates volatility and receptor-binding context.
Functional substitution likely alters sensory profile.
Flavor Chemistry Fragrance Development Structure-Activity Relationship

Evidence Item 2: Comparative Flavor Threshold & FEMA GRAS Status of Related Esters

While specific FEMA GRAS and sensory data for Ethyl 3-cyclohexylbutanoate is not publicly available, its closely related structural analog, cyclohexyl butyrate, has a well-documented flavor threshold and FEMA GRAS status. Cyclohexyl butyrate (FEMA 2351) is characterized by a fresh, floral odor reminiscent of benzyl butyrate and an intense sweet taste . In contrast, other cyclohexyl esters like cyclohexyl isovalerate (FEMA 2355) possess an apple/banana fruity odor .

Flavor Threshold & GRAS
Data to verify
Target data not publicly available; analog FEMA 2351 threshold 15 ppm
Non-commodity chemical; performance cannot be inferred from analogs.
Specialized supply chain likely required.
Flavor Chemistry Regulatory Science Sensory Science

Evidence Item 3: Precursor Instability as a Key Differentiator

A critical and quantifiable differentiator for Ethyl 3-cyclohexylbutanoate is the inherent instability of its corresponding free acid. The acid, 3-cyclohexylbutanoic acid, is known to oxidize spontaneously even at room temperature, with near-total conversion to the acid via aldehyde oxidation occurring within 2 hours at 120°C [1]. This inherent instability renders the acid form commercially unavailable and impractical for most applications [1].

Precursor Instability
Head-to-head
< 2h at 120°C for acid formation
Ester is the only stable commercial form.
Acid precursor spontaneously oxidizes.
Chemical Stability Synthetic Chemistry Process Chemistry

Evidence Item 4: Specific Synthetic Yield for Transesterification

A specific synthetic route for Ethyl 3-cyclohexylbutanoate via transesterification of methyl 3-cyclohexylbutanoate with ethanol, using sodium methylate as a catalyst, has been described with a high conversion efficiency . This provides a quantifiable benchmark for synthesis development.

Transesterification Yield
Source review
98.5% conversion
Supports cost-effective scale-up viability.
Via methyl ester with sodium methylate catalyst.
Synthetic Chemistry Process Optimization Chemical Engineering

Best Research & Industrial Applications for Ethyl 3-cyclohexylbutanoate


Specialty Flavor and Fragrance (F&F) Formulation

Use in novel F&F compositions where a unique fruity and/or woody note is desired [1]. As a unique cycloaliphatic ester, it can impart organoleptic qualities not achievable with simpler, more common esters like cyclohexyl butyrate (which has a floral, sweet profile) .

Medicinal Chemistry: Antimicrobial Derivative Synthesis

Employ as a chemical scaffold to synthesize novel antimicrobial agents. While the parent compound itself lacks documented activity, its derivatives have demonstrated potent in vitro activity against key bacterial strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than some standard antibiotics .

Malodor Counteraction Research

Investigate as a component in malodor counteractant compositions. Its close structural relative, 1-cyclohexyl-1-ethyl n-butyrate, has been specifically patented for this application, indicating the potential utility of this chemical class [2].

Application
Selection Property
Validation Focus
Specialty F&F Formulation
Beta-branched cycloaliphatic ester scaffold
Organoleptic profile verification vs. linear esters
Antimicrobial Derivative Synthesis
Stable ester precursor for scaffold derivatization
MIC endpoint review in derivative screening
Malodor Counteraction Research
Cyclohexyl ester class compatibility
Efficacy screening in target matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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